(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O/c24-19-10-11-21-26-22(20-9-5-4-8-17(20)14-28(21)15-19)27-23(29)18(13-25)12-16-6-2-1-3-7-16/h1-12,15H,14H2/b18-12-,27-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPKLKLWSLERW-FYJHPUIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)C(=CC3=CC=CC=C3)C#N)N=C4N1C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=NC(=O)/C(=C\C3=CC=CC=C3)/C#N)N=C4N1C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Analytical Comparison
² Calculated from synthesis description in . ³ From ; elemental analysis: C 50.31% (calcd. 50.34%), N 13.72% (calcd. 13.55%).
Key Points of Comparison
Core Heterocycle Diversity: The target compound’s pyrido[1,2-b][2,4]benzodiazepine core distinguishes it from oxazolo[4,5-b]pyridine (e.g., compound in ) and pyrido[2,3-d]pyrimidine (e.g., ).
Substituent Effects: Bromine at position 2 (target) vs. chlorine in : Bromine’s larger atomic radius and higher lipophilicity could improve membrane permeability but reduce metabolic stability. (Z)-Enamide configuration (target) vs.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step cyclization and bromination, contrasting with the straightforward esterification or alkylation methods described for analogs in and .
Analytical Data: The brominated analog in (C₁₃H₁₆N₃OBr) shares a bromine substituent but lacks the cyano-phenyl group, resulting in a lower molecular weight (310.2 vs. ~467.3 for the target). Its ¹³C NMR data (δ 26.2–171.3 ppm) suggests distinct electronic environments compared to the target’s extended conjugation system .
Research Implications
- Pharmacological Potential: The benzodiazepine core is historically linked to CNS activity; however, the target’s bromine and cyano-phenyl groups may redirect its bioactivity toward kinase inhibition or protein-protein interaction modulation.
- Synthetic Challenges : The tricyclic system and (Z)-enamide configuration likely require stringent reaction conditions, as seen in the moderate yields (e.g., 88% in ) for simpler analogs.
Notes on Evidence Limitations
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